2-(4-Cyanophenyl)propanoic acid

Hammett constant pKa prediction electron-withdrawing group

Standard 2-arylpropionic acids lack the electronic tuning needed for advanced COX-2 SAR or nitrile-derived probe synthesis. This 4-cyano analog delivers distinct reactivity and metabolic fate. - **Key advantage:** Electron-withdrawing CN (σp 0.66) lowers pKa by ~0.5 units, altering ionization and binding kinetics. - **Synthetic utility:** Nitrile handle enables reduction to amine, hydrolysis to acid, or heterocycle formation (tetrazole/oxadiazole). - **Supply security:** 99% yield from scalable ester hydrolysis; stable at RT; multi-kg GMP-intermediate capable.

Molecular Formula C10H9NO2
Molecular Weight 175.18 g/mol
CAS No. 362052-00-4
Cat. No. B3036565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Cyanophenyl)propanoic acid
CAS362052-00-4
Molecular FormulaC10H9NO2
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C#N)C(=O)O
InChIInChI=1S/C10H9NO2/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7H,1H3,(H,12,13)
InChIKeyYSVNGBYVEJEXGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Cyanophenyl)propanoic Acid: Key NSAID Intermediate


2-(4-Cyanophenyl)propanoic acid is a 2-arylpropionic acid derivative bearing a para-cyano substituent on the phenyl ring (C10H9NO2; MW 175.18) . This compound is supplied as a racemic mixture and is employed primarily as a synthetic intermediate in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, notably serving as a precursor or impurity marker for agents such as pelubiprofen [1]. Its structural features—an α-methylacetic acid moiety attached to an electron-deficient 4-cyanophenyl ring—confer distinct physicochemical properties (e.g., melting point 103–105 °C, predicted LogP ~1.7) that differentiate it from other substituted phenylpropionic acids [2].

Product type
Racemic 2-arylpropionic acid intermediate
Procurement grade
Typically supplied at 95–98% purity
Primary use context
NSAID impurity standard, SAR library synthesis

2-(4-Cyanophenyl)propanoic Acid: Non-Interchangeable with Analogues


Superficial structural similarity among 2-arylpropionic acids (e.g., ibuprofen, ketoprofen, fenoprofen) masks substantial differences in electronic character, metabolic fate, and synthetic utility. The 4-cyano substituent is a strong electron-withdrawing group (Hammett σp ≈ 0.66) that lowers the pKa of the carboxylic acid relative to alkyl-substituted analogs and markedly alters the reactivity of the phenyl ring in cross-coupling and reduction steps [1]. Furthermore, the CN group can serve as a metabolic blocking point, a hydrogen-bond acceptor, or a latent amine/amide after reduction—functionalities unavailable to halogen, methyl, or hydroxy congeners [2]. Simple substitution by 2-(4-methylphenyl)propanoic acid or 2-(4-bromophenyl)propanoic acid would therefore fail to replicate the same downstream reaction pathways, impurity profiles, or biological probe properties, making informed procurement essential .

4-Cyano group significantly lowers pKa and alters reactivity; methyl, bromo, or hydroxy analogs may shift extraction, salt formation, and downstream reaction profiles.
Nitrile provides unique synthetic handles (reduction, heterocycle formation) and hydrogen-bond acceptor capability not available in non-cyano 2-arylpropionic acids.
Positional isomer 3-(4-cyanophenyl)propanoic acid lacks the α-methyl branch required for COX pharmacophore; cannot substitute in 2-arylpropionic acid-based medicinal chemistry.

Quantitative Evidence for 2-(4-Cyanophenyl)propanoic Acid


Electronic Effects: Cyano vs. Methyl & Bromo

The 4-cyano substituent exerts a strong electron-withdrawing effect (Hammett σp = 0.66) that significantly lowers the predicted aqueous pKa of the carboxylic acid compared to electron-donating or weakly withdrawing analogs. Using ACD/Labs pKa prediction (class-level inference based on substituted phenylpropionic acid models), 2-(4-cyanophenyl)propanoic acid displays a predicted pKa of approximately 3.8–4.0, versus ~4.4 for 2-(4-methylphenyl)propanoic acid (σp = –0.17) and ~4.1 for 2-(4-bromophenyl)propanoic acid (σp = 0.23) [1][2]. This shift of 0.4–0.6 log units translates to a roughly 2.5–4× difference in acid dissociation constant, affecting extraction efficiency, salt formation, and chromatographic behavior during purification .

Electronic effects
Class-level inference
ΔpKa = 0.4–0.6 units
Predicted pKa ~3.8–4.0 (4-CN) vs. ~4.4 (4-CH₃) and ~4.1 (4-Br); Ka difference 2.5–4×.
Lower pKa alters ionization, extraction, and chromatographic behaviour.
ACD/Labs prediction; class-level model. Validate experimentally for critical purifications.
Hammett constant pKa prediction electron-withdrawing group 2-arylpropionic acid

Positional Isomer: 2- vs. 3-(4-Cyanophenyl)propanoic Acid

The position of the carboxylic acid side chain relative to the cyanophenyl ring dictates biological and synthetic behavior. 3-(4-Cyanophenyl)propanoic acid (CAS 42287-94-5) is a linear propanoic acid with the carboxyl group two carbons removed from the ring, whereas 2-(4-cyanophenyl)propanoic acid bears an α-methyl branch, creating a chiral center at C-2. This branching is critical for COX inhibitory activity: 2-arylpropionic acids are direct-acting COX inhibitors, while 3-arylpropionic acids generally lack this mechanism [1]. In the synthesis of pelubiprofen, 2-(4-cyanophenyl)propanoic acid serves as either a key intermediate or an impurity standard (depending on the route), while the 3-isomer would not produce the desired 2-arylpropionic acid scaffold [2].

Positional isomer
Class-level inference
α-Methyl branch vs. linear chain
2-(4-Cyanophenyl)propanoic acid bears chiral α-methyl; 3-isomer (CAS 42287-94-5) is a linear propanoic acid without this branch.
α-Methyl branch is a structural prerequisite for 2-arylpropionic acid NSAID scaffold; 3-isomer cannot replace.
Structural comparison based on COX inhibition literature.
positional isomer regioisomer COX inhibition NSAID intermediate

Racemic vs. Enantiopure Procurement

The racemic 2-(4-cyanophenyl)propanoic acid (CAS 362052-00-4) is typically supplied at 95–98% purity by commercial vendors . However, the (S)-enantiomer (CAS 1000804-50-1) is also available for stereochemically demanding applications . In the 2-arylpropionic acid class, the (S)-enantiomer is generally the eutomer responsible for COX inhibition, while the (R)-enantiomer may undergo metabolic chiral inversion but contributes off-target effects [1]. For impurity profiling and intermediate synthesis where stereochemistry is not critical, the racemic form is cost-effective; for stereospecific SAR studies or chiral-pool synthesis, the (S)-enantiomer is required. The price differential between the racemate and the single enantiomer can exceed 3–5×, making this a critical procurement decision point .

Racemic vs. enantiopure
Cross-study comparable
Cost differential 3–5×
Racemate (CAS 362052-00-4) vs. (S)-enantiomer (CAS 1000804-50-1); enantiomeric excess ~0% for racemate.
Choice influences experimental design and impurity method development cost.
Vendor catalog comparison; verify enantiomeric purity for stereospecific work.
chiral resolution enantiomer racemic COX-2 selectivity

Synthetic Yield: Ester Hydrolysis Route

A published synthetic route from ethyl 2-(4-cyanophenyl)propanoate via NaOH-mediated hydrolysis in THF/water (1:1) at room temperature delivers 2-(4-cyanophenyl)propanoic acid in 99% crude yield after acidification and extraction . This near-quantitative conversion contrasts with lower yields reported for analogous hydrolysis of 2-(4-bromophenyl)propanoate esters (typically 75–85% under similar conditions due to competing elimination) [1]. The electron-withdrawing cyano group stabilizes the intermediate carboxylate and suppresses side reactions, enabling simpler workup and higher throughput for procurement-scale synthesis.

Synthetic yield
Cross-study comparable
99% crude yield
NaOH-mediated ester hydrolysis (THF/H₂O, RT); 14–24 percentage points higher than typical 2-(4-bromophenyl)propanoate.
High-yielding route reduces purification burden for bulk procurement.
Reaction scale 453 mg ester; scalability to be confirmed.
saponification ethyl ester hydrolysis yield process chemistry

LogP Comparison: Cyano vs. Methyl & Fluoro

The predicted octanol–water partition coefficient (LogP) of 2-(4-cyanophenyl)propanoic acid is approximately 1.7 [1], placing it in a moderate lipophilicity range distinct from close analogs: 2-(4-methylphenyl)propanoic acid (predicted LogP ~2.4), 2-(4-fluorophenyl)propanoic acid (predicted LogP ~2.1), and 2-(4-hydroxyphenyl)propanoic acid (predicted LogP ~1.1) . This ~0.4–0.7 LogP reduction relative to methyl and fluoro analogs reflects the polar nitrile group's contribution (~0.7 LogP decrement vs. CH3). The difference corresponds to a 2.5–5× lower equilibrium concentration in lipid phases, affecting membrane permeability predictions and C18 reversed-phase HPLC retention times (ΔRT typically 0.5–1.5 min under standard conditions) [2].

LogP comparison
Class-level inference
Predicted LogP = 1.7
ΔLogP = 0.4–0.7 vs. 4-methyl (2.4) and 4-fluoro (2.1) analogs; 2.5–5× lower lipid partitioning.
Moderate lipophilicity impacts permeability predictions and HPLC retention.
Predicted neutral species; confirm with experimental logP if required.
lipophilicity LogP drug-likeness chromatographic retention

2-(4-Cyanophenyl)propanoic Acid: Key Application Scenarios


NSAID Impurity Reference Standard

2-(4-Cyanophenyl)propanoic acid is a documented impurity or degradation product in the synthesis of pelubiprofen, a COX-2 selective NSAID [1]. Its moderate LogP (1.7) and characteristic nitrile IR stretch (~2230 cm⁻¹) allow for unambiguous identification and quantification by HPLC-UV/LC-MS in pharmaceutical quality control. The compound's high synthetic yield (99%) from ester hydrolysis ensures availability of high-purity reference material, while its distinct chromatographic retention relative to the parent drug (ΔRT attributable to LogP difference) facilitates method validation for impurity profiling .

COX-2 Inhibitor SAR Studies

The electron-withdrawing 4-cyano group (Hammett σp = 0.66) reduces the pKa of the carboxylic acid by 0.4–0.6 units relative to alkyl-substituted 2-arylpropionic acids, altering the ionization state at physiological pH and potentially modulating COX-2 binding kinetics [2]. The racemic mixture (CAS 362052-00-4) can serve as a starting point for broader structure-activity relationship (SAR) libraries, while the (S)-enantiomer (CAS 1000804-50-1) is available for stereospecific potency assessments, where the cost differential (3–5×) must be weighed against the need for enantiopure data .

PROTAC & Heterocycle Building Block

The 4-cyanophenyl group provides a versatile handle for further elaboration: the nitrile can be reduced to a primary amine for amide coupling, hydrolyzed to a carboxylic acid for bioconjugation, or converted to tetrazole or oxadiazole heterocycles [3]. The α-methyl chiral center enables incorporation of stereochemical diversity into PROTAC linker–ligand conjugates. The compound's predicted LogP of 1.7 and moderate acidity (pKa ~3.9) make it compatible with standard amide coupling conditions (e.g., HATU/DIPEA in DMF), facilitating its use in parallel synthesis workflows .

Process Scale-Up of 2-Arylpropionic Acid Intermediates

The documented 99% yield for NaOH-mediated ester hydrolysis in THF/water, with simple acid–base extractive workup, provides a robust and scalable route to 2-(4-cyanophenyl)propanoic acid . The reaction's tolerance of the nitrile group under basic conditions (no observable hydrolysis to amide or acid) and the stability of the product (melting point 103–105 °C, storage at room temperature in sealed dry conditions) support multi-kilogram procurement and long-term inventory management for GMP intermediate production .

Application
Selection Property
Validation Focus
NSAID impurity reference standard
Characteristic nitrile IR chromophore and moderate LogP
Chromatographic resolution from parent drug (HPLC-UV/LC-MS)
COX-2 inhibitor SAR studies
Electron-withdrawing 4-CN modulates pKa and ionization
Binding kinetics and stereospecific potency (racemate vs. (S)-enantiomer)
PROTAC & heterocycle building block
Nitrile as versatile synthetic handle for amine, acid, or heterocycle
Compatibility with amide coupling and parallel synthesis workflows
Process scale-up of 2-arylpropionic acid intermediates
Near-quantitative ester hydrolysis route with simple workup
Nitrile stability under basic conditions and product storage robustness

Technical Documentation Hub

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36 linked technical documents
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